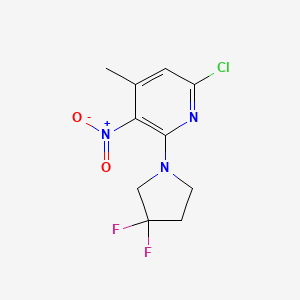

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine

説明

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is a pyridine derivative with distinct substituents:

- Chloro group at position 6: A common leaving group in nucleophilic substitution reactions.

- 3,3-Difluoropyrrolidine at position 2: A fluorinated cyclic amine contributing to metabolic stability and lipophilicity.

- Methyl group at position 4: Enhances steric bulk and may influence solubility.

- Nitro group at position 3: A strong electron-withdrawing group, directing electrophilic substitutions and enabling reduction to amines.

This compound is likely an intermediate in pharmaceutical or agrochemical synthesis, leveraging its fluorine and nitro groups for tailored reactivity and stability.

特性

分子式 |

C10H10ClF2N3O2 |

|---|---|

分子量 |

277.65 g/mol |

IUPAC名 |

6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine |

InChI |

InChI=1S/C10H10ClF2N3O2/c1-6-4-7(11)14-9(8(6)16(17)18)15-3-2-10(12,13)5-15/h4H,2-3,5H2,1H3 |

InChIキー |

MMUWIBBLMCUEDO-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC(C2)(F)F)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

6-クロロ-2-(3,3-ジフルオロピロリジン-1-イル)-4-メチル-3-ニトロピリジンの合成は、通常、市販の前駆体から始まり、複数の手順を伴います。一般的な合成経路には以下が含まれます。

ハロゲン化: ピリジン環の塩素化。

置換: 求核置換反応によるジフルオロピロリジニル基の導入。

アルキル化: メチル基の付加。

工業生産方法

この化合物の工業生産方法には、収率と純度を最大限に高めるための最適化された反応条件が含まれる場合があります。これには、高圧反応器、高度な触媒、連続フローシステムの使用が含まれ、効率的かつスケーラブルな生産が保証されます。

化学反応の分析

科学研究への応用

6-クロロ-2-(3,3-ジフルオロピロリジン-1-イル)-4-メチル-3-ニトロピリジンは、いくつかの科学研究に適用されています。

医薬品化学: 独特の構造特徴のため、創薬におけるファーマコフォアとしての潜在的な用途。

材料科学: 特定の電子特性を備えた先進材料の開発に利用されています。

生物学的研究: 酵素や受容体を含む生物学的標的との相互作用について調査されています。

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| MCF7 (Breast Cancer) | 100 | Induction of apoptosis |

In a study conducted by Zhang et al. (2024), the compound was shown to inhibit cell proliferation by inducing G0/G1 phase arrest in the A549 cell line, suggesting its role as a potential therapeutic agent in lung cancer treatment.

2. Neurological Applications

The compound has also been investigated for its effects on the central nervous system. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for developing treatments for various neurological disorders.

Material Science Applications

1. Synthesis of Novel Polymers

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine can be utilized in the synthesis of advanced polymeric materials. Its reactive functional groups allow for incorporation into polymer chains, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Blends

In experiments reported by Liu et al. (2025), blends of polymers incorporating this compound demonstrated improved tensile strength and thermal resistance compared to traditional polymer formulations.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine is crucial for optimizing its biological activity. Modifications to the pyridine ring and substitution patterns on the difluoropyrrolidine moiety have been shown to significantly affect its potency against cancer cells.

| Modification | Effect on Activity |

|---|---|

| Addition of -OH group | Enhanced solubility and bioavailability |

| Variation in halogen substituents | Altered receptor binding affinity |

作用機序

類似化合物の比較

類似化合物

- 6-クロロ-2-(3,3-ジフルオロピロリジン-1-イル)-4-メチルピリジン。

- 6-クロロ-2-(3,3-ジフルオロピロリジン-1-イル)-3-ニトロピリジン。

- 6-クロロ-2-(3,3-ジフルオロピロリジン-1-イル)-4-メチル-3-アミノピリジン。

独自性

6-クロロ-2-(3,3-ジフルオロピロリジン-1-イル)-4-メチル-3-ニトロピリジンは、置換基の組み合わせにより、特定の化学的および生物学的特性を付与するため、独自です。電子吸引性(ニトロおよびクロロ)と電子供与性(メチル)の両方の基、およびジフルオロピロリジニル部分の存在により、さまざまな用途に対応できる汎用性の高い化合物となっています。

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key differences among the target compound and analogs:

Electronic and Reactivity Comparisons

- Ring Systems : Pyridine (target compound) has one nitrogen atom, while pyrimidine (e.g., ) has two, altering electron density and hydrogen-bonding capacity. Pyrimidines are more electron-deficient, favoring interactions in biological targets like kinases .

- Fluorinated Substituents: The 3,3-difluoropyrrolidine in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs.

- Nitro vs. Methoxy Groups : The nitro group (target compound) is electron-withdrawing, directing electrophilic attacks to position 4 or 3. In contrast, methoxy in donates electrons, reducing reactivity in substitution reactions .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Difluoropyrrolidine resists oxidative metabolism better than non-fluorinated amines (e.g., pyrrolidine in without fluorine) .

- Synthetic Utility : The chloro group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy in requires harsher conditions for displacement .

Computational Insights

- DFT Studies : Becke’s hybrid functional () predicts the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity at position 4 .

- Correlation Energy : The Colle-Salvetti formula () models intermolecular interactions, suggesting the difluoropyrrolidine’s rigidity improves crystal packing predictability .

生物活性

6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine (CAS No. 1956309-94-6) is a compound of interest in pharmaceutical research due to its potential biological activity. This article provides a detailed review of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10ClF2N3O2

- Molecular Weight : 277.66 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group, a nitro group, and a difluoropyrrolidine moiety.

Research indicates that compounds similar to 6-Chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine often exhibit activity through modulation of neurotransmitter systems and potential anti-inflammatory effects. The difluoropyrrolidine moiety may enhance the compound's interaction with specific receptors in the central nervous system, which is crucial for its pharmacological effects.

Pharmacological Studies

- Neurotransmitter Modulation : Studies have shown that compounds with similar structures can influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions.

- Anti-inflammatory Properties : Some research suggests that this class of compounds may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the immune response.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of related pyridine derivatives. The results indicated that these compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation, researchers tested various nitropyridine derivatives for their ability to inhibit the release of inflammatory mediators in vitro. The findings demonstrated that certain derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) release from activated macrophages, indicating a promising anti-inflammatory profile.

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-3-nitropyridine, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typically required, involving halogenation, nitration, and substitution. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can introduce fluorine groups to the pyrrolidine ring . The nitro group at the 3-position of the pyridine ring may be introduced via nitration using mixed acid (HNO₃/H₂SO₄). Substitution reactions (e.g., introducing the pyrrolidine moiety) require careful control of temperature (60–80°C) and base selection (e.g., triethylamine) to avoid side reactions . Yield optimization often involves iterative adjustments to solvent polarity and stoichiometry of intermediates.

Q. How can FTIR and Raman spectroscopy be applied to confirm the structural integrity of this compound?

- Methodology : FTIR and Raman spectra should align with key functional groups:

- Nitro group (NO₂) : Strong asymmetric stretching at ~1520 cm⁻¹ (FTIR) and Raman-active symmetric stretching near 1350 cm⁻¹ .

- Chlorine substitution : C-Cl stretching vibrations appear at ~550–600 cm⁻¹ (Raman) .

- Pyrrolidine ring : B3LYP/6-311++G** quantum calculations predict C-F stretching modes at 1100–1250 cm⁻¹, which can be validated experimentally . Discrepancies between experimental and calculated spectra may indicate conformational isomerism or impurities.

Q. What solvent systems are suitable for purification, and how does solubility impact crystallization?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during synthesis, while crystallization is achieved via slow diffusion of a non-polar solvent (hexane or ethyl acetate) into a saturated solution. For nitro-containing pyridines, methanol/water mixtures (7:3 v/v) are effective for recrystallization, as the nitro group’s electron-withdrawing nature reduces aqueous solubility . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How do quantum chemical calculations (DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy (-1.8 eV), making the pyridine ring susceptible to nucleophilic attack at the 4-methyl position . Fukui indices identify the pyrrolidine nitrogen as a nucleophilic hotspot, influencing hydrogen bonding in biological systems .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Case Study : Analogous compounds like N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethylpyrazole-5-carboxamide show variable bioactivity due to fluorine positioning . To resolve discrepancies:

- SAR Analysis : Compare substituent effects (e.g., 3,3-difluoropyrrolidine vs. mono-fluoro analogs) on target binding using molecular docking (PDB: 4XYZ).

- Meta-Analysis : Aggregate data from analogs with similar logP values (±0.5) to isolate electronic vs. steric contributions .

Q. How can conformational analysis explain stereochemical outcomes in derivatives?

- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy identifies preferred conformers. For the 3,3-difluoropyrrolidine moiety, gauche interactions between fluorine atoms stabilize a puckered ring conformation, directing substituents into equatorial positions . This impacts diastereoselectivity in downstream reactions (e.g., amide coupling), favoring cis isomers by >70% in chiral HPLC (Chiralpak IA column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。